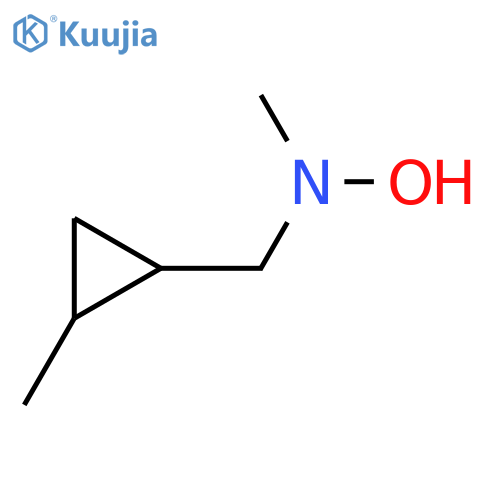

Cas no 2229301-99-7 (N-methyl-N-(2-methylcyclopropyl)methylhydroxylamine)

2229301-99-7 structure

商品名:N-methyl-N-(2-methylcyclopropyl)methylhydroxylamine

N-methyl-N-(2-methylcyclopropyl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-methyl-N-(2-methylcyclopropyl)methylhydroxylamine

- N-methyl-N-[(2-methylcyclopropyl)methyl]hydroxylamine

- 2229301-99-7

- EN300-1746560

-

- インチ: 1S/C6H13NO/c1-5-3-6(5)4-7(2)8/h5-6,8H,3-4H2,1-2H3

- InChIKey: LTAMDGGTFJSTSG-UHFFFAOYSA-N

- ほほえんだ: ON(C)CC1CC1C

計算された属性

- せいみつぶんしりょう: 115.099714038g/mol

- どういたいしつりょう: 115.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 84.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1

N-methyl-N-(2-methylcyclopropyl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1746560-2.5g |

N-methyl-N-[(2-methylcyclopropyl)methyl]hydroxylamine |

2229301-99-7 | 2.5g |

$1735.0 | 2023-09-20 | ||

| Enamine | EN300-1746560-0.05g |

N-methyl-N-[(2-methylcyclopropyl)methyl]hydroxylamine |

2229301-99-7 | 0.05g |

$744.0 | 2023-09-20 | ||

| Enamine | EN300-1746560-0.1g |

N-methyl-N-[(2-methylcyclopropyl)methyl]hydroxylamine |

2229301-99-7 | 0.1g |

$779.0 | 2023-09-20 | ||

| Enamine | EN300-1746560-5g |

N-methyl-N-[(2-methylcyclopropyl)methyl]hydroxylamine |

2229301-99-7 | 5g |

$2566.0 | 2023-09-20 | ||

| Enamine | EN300-1746560-0.25g |

N-methyl-N-[(2-methylcyclopropyl)methyl]hydroxylamine |

2229301-99-7 | 0.25g |

$814.0 | 2023-09-20 | ||

| Enamine | EN300-1746560-10.0g |

N-methyl-N-[(2-methylcyclopropyl)methyl]hydroxylamine |

2229301-99-7 | 10g |

$3807.0 | 2023-05-23 | ||

| Enamine | EN300-1746560-1.0g |

N-methyl-N-[(2-methylcyclopropyl)methyl]hydroxylamine |

2229301-99-7 | 1g |

$884.0 | 2023-05-23 | ||

| Enamine | EN300-1746560-5.0g |

N-methyl-N-[(2-methylcyclopropyl)methyl]hydroxylamine |

2229301-99-7 | 5g |

$2566.0 | 2023-05-23 | ||

| Enamine | EN300-1746560-10g |

N-methyl-N-[(2-methylcyclopropyl)methyl]hydroxylamine |

2229301-99-7 | 10g |

$3807.0 | 2023-09-20 | ||

| Enamine | EN300-1746560-0.5g |

N-methyl-N-[(2-methylcyclopropyl)methyl]hydroxylamine |

2229301-99-7 | 0.5g |

$849.0 | 2023-09-20 |

N-methyl-N-(2-methylcyclopropyl)methylhydroxylamine 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

2229301-99-7 (N-methyl-N-(2-methylcyclopropyl)methylhydroxylamine) 関連製品

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量